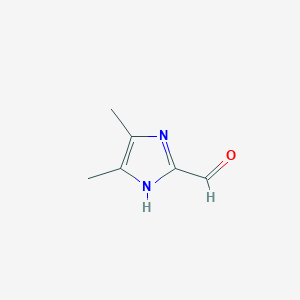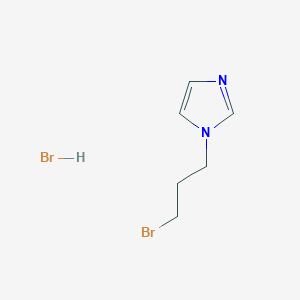
2-n-(4-Aminobutyl)-amino-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “2-n-(4-Aminobutyl)-amino-5-bromopyridine” appears to contain an aminobutyl group attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom . The presence of the bromine atom and the two amino groups could potentially make this compound reactive.
Molecular Structure Analysis
The molecule likely has a planar aromatic pyridine ring, with the aminobutyl group providing some flexibility to the overall structure .Chemical Reactions Analysis
The presence of the amino groups and the bromine atom suggests that this compound could participate in a variety of reactions. For example, the amino groups could act as nucleophiles in substitution reactions, or they could be protonated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino groups and the aromatic pyridine ring could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications in Neurodegenerative Diseases
- 4-Aminopyridine (Fampridine) has been studied for its ability to restore conduction in demyelinated axons, showing promise in treating conditions like multiple sclerosis and spinal cord injury. This compound acts as a potassium channel blocker, potentially ameliorating central conduction deficits due to demyelination, leading to neurological improvements in motor and sensory domains (Hayes, 2006).
Understanding Plant and Microbial Metabolism
- Gamma-aminobutyric acid (GABA) , a non-protein amino acid found across various organisms, plays a crucial role in stress adaptation and signaling in plants. Research into GABA's multifunctional contribution underlines its importance in plant responses to environmental stresses and development (Seifikalhor et al., 2019).
Advances in Peptide Research
- The spin label amino acid TOAC has been utilized in peptide studies, illustrating the utility of amino acid derivatives in understanding peptide secondary structure and interactions with biological membranes. This research highlights the potential of amino acid derivatives in exploring biological and pharmacological phenomena (Schreier et al., 2012).
Biomedical and Therapeutic Implications
- Highly Branched Polymers based on poly(amino acid)s, such as those derived from L-lysine and L-glutamic acid, demonstrate significant promise for biomedical applications, including drug and gene delivery systems. These findings underscore the potential of amino acid derivatives in developing new therapeutic strategies (Thompson & Scholz, 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N'-(5-bromopyridin-2-yl)butane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-8-3-4-9(13-7-8)12-6-2-1-5-11/h3-4,7H,1-2,5-6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSFYVDNIXBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443794 |
Source


|
| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-(4-Aminobutyl)-amino-5-bromopyridine | |
CAS RN |
199522-78-6 |
Source


|
| Record name | 2-n-(4-aminobutyl)-amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199522-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)

![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)




![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)




